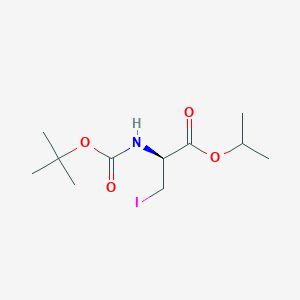

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Descripción general

Descripción

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral compound that features an isopropyl ester, a tert-butoxycarbonyl-protected amino group, and an iodine atom on a propanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.

Iodination: The iodination of the propanoate backbone can be achieved using iodine and a suitable oxidizing agent.

Esterification: The final step involves the esterification of the carboxylic acid with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes several types of chemical reactions:

Substitution Reactions: The iodine atom can be substituted with various nucleophiles under appropriate conditions.

Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Various substituted propanoates depending on the nucleophile used.

Deprotection: The free amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

Mecanismo De Acción

The mechanism of action of (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves its functional groups:

tert-Butoxycarbonyl Group: Acts as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Iodine Atom:

Isopropyl Ester: Provides stability and can be hydrolyzed to yield the carboxylic acid.

Comparación Con Compuestos Similares

Similar Compounds

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-bromopropanoate: Similar structure but with a bromine atom instead of iodine.

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions that are not as easily achieved with bromine or chlorine derivatives .

Actividad Biológica

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, commonly known as Isopropyl Boc-Iodoproline, is a significant compound in organic synthesis and biological research due to its unique structure and reactivity. This article provides an in-depth exploration of its biological activity, focusing on its applications in peptide synthesis, protein labeling, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₀INO₄

- Molecular Weight : 357.19 g/mol

- CAS Number : 1456803-30-7

The compound features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom, which are crucial for its reactivity and functionality in various chemical reactions.

Applications in Peptide Synthesis

Isopropyl Boc-Iodoproline serves as a building block for synthesizing iodoproline-containing peptides. The presence of the iodine atom allows for further functionalization through methods such as:

- Click Chemistry : The iodine can participate in bioorthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the selective labeling of biomolecules without interfering with biological processes.

- Affinity Labeling : The compound can be incorporated into peptides that bind specifically to target proteins. The iodine atom can then be utilized for radiolabeling, aiding in the detection and characterization of protein interactions.

Biological Activity

The biological activity of Isopropyl Boc-Iodoproline is primarily linked to its role in peptide synthesis and protein modification. The following aspects highlight its significance:

- Reactivity with Nucleophiles : The compound exhibits notable reactivity during substitution reactions, which is influenced by the Boc protecting group. This property allows for controlled reactivity and selectivity during chemical transformations.

- Protein Modification : By incorporating this compound into peptides, researchers can create molecules with unique biological properties. The iodinated peptides may exhibit altered pharmacokinetics and bioactivity due to the iodine's influence on molecular interactions.

Case Study 1: Synthesis of Iodinated Peptides

A study demonstrated the solid-phase synthesis of iodinated peptides using Isopropyl Boc-Iodoproline as a key intermediate. The synthesized peptides were evaluated for their biological activity, revealing enhanced binding affinity to specific receptors compared to non-iodinated counterparts.

Case Study 2: Protein Interaction Studies

In another investigation, Isopropyl Boc-Iodoproline was used to label proteins involved in signaling pathways. The radiolabeled proteins were analyzed using mass spectrometry, confirming the utility of this compound in studying protein-protein interactions within complex biological systems.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| Isopropyl Boc-Iodoproline | 1456803-30-7 | 357.19 g/mol | Iodine for labeling; Boc protection |

| (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid | 62129-44-6 | 391.21 g/mol | Similar protective group; different functional groups |

| (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-(methylsulfonyl)oxypropanoate | 1456803-29-4 | 325.38 g/mol | Contains sulfonyl group; varied reactivity |

Propiedades

IUPAC Name |

propan-2-yl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUJLZTYHFPLCX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H](CI)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.